

physical and chemical properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B087190

[Get Quote](#)

An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive guide based on currently available data. Significant gaps in the experimental data for **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one** exist in public databases and scientific literature. Much of the information presented herein is based on computational predictions and data from structurally similar compounds. Researchers should proceed with caution and verify these properties through experimental validation.

Introduction

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a heterocyclic organic compound containing a pyrrolidinone moiety attached to a substituted aniline ring. Its structural features, particularly the presence of an aromatic amine and a lactam ring, suggest potential applications in medicinal chemistry and materials science. The pyrrolidinone core is a privileged scaffold found in a variety of biologically active molecules. This guide aims to provide a detailed overview of the known physical and chemical properties of this compound, alongside predicted data, to aid researchers in its further investigation and application.

Chemical and Physical Properties

Comprehensive experimental data for **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one** is limited. The following tables summarize its basic identifiers and a combination of predicted and limited experimental data for its physical and chemical properties.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
CAS Number	13691-29-7[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O[2]
Molecular Weight	190.24 g/mol [2][3]
Canonical SMILES	<chem>CC1=C(C=CC(=C1)N)N2CCCC2=O</chem>
InChI	InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3
InChIKey	QILAIGZHEOJTNQ-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	481.5±33.0 °C (at 760 mmHg)	ChemicalBook[3]
Density	1.196±0.06 g/cm ³	ChemicalBook[3]
pKa	4.09±0.10	ChemicalBook[3]
XLogP3	0.5	PubChem[2][4]
Hydrogen Bond Donor Count	1	PubChem[2][4]
Hydrogen Bond Acceptor Count	2	PubChem[2][4]
Rotatable Bond Count	1	PubChem[2][4]
Topological Polar Surface Area	46.3 Å ²	PubChem[2][4]
Complexity	221	PubChem[2][4]

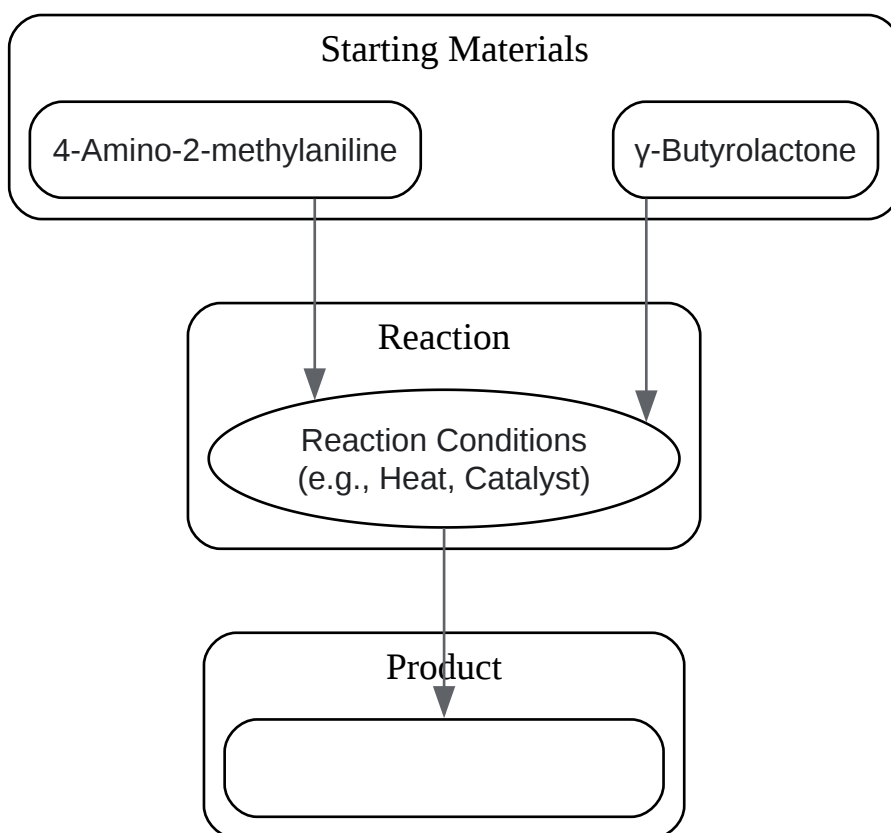
Note: The predicted boiling point, density, and pKa are for the isomeric compound 1-(3-amino-2-methylphenyl)pyrrolidin-2-one and should be considered as estimations for the target compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one** are not readily available in the scientific literature. However, a general synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis Workflow

A potential synthetic route could involve the reaction of 4-amino-2-methylaniline with a suitable four-carbon synthon, such as γ -butyrolactone or a derivative, under conditions that facilitate lactam formation.

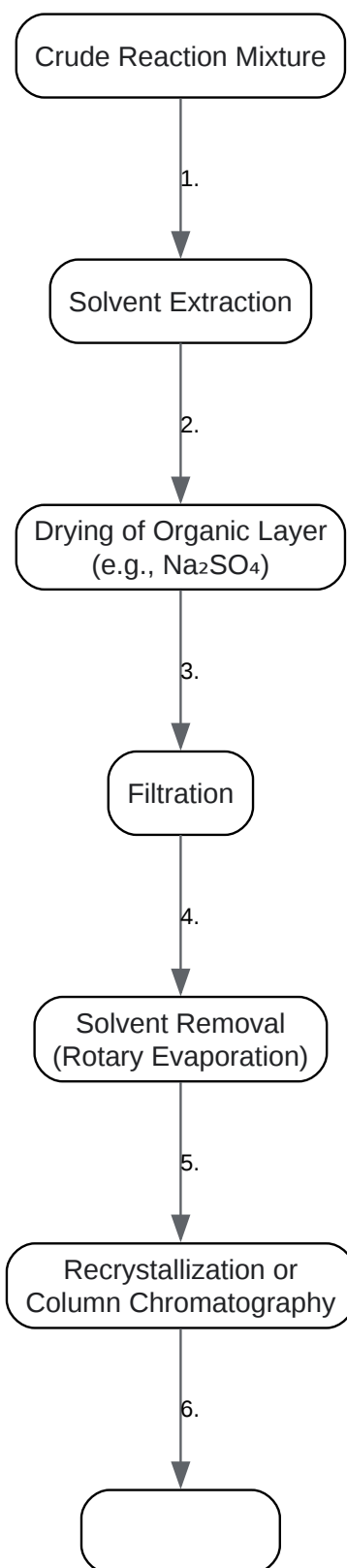


[Click to download full resolution via product page](#)

Caption: Proposed general synthesis workflow.

General Purification Protocol

Following the synthesis, the crude product would likely require purification. A standard workflow for the purification of a solid organic compound is outlined below.



[Click to download full resolution via product page](#)

Caption: General purification workflow for a solid organic compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

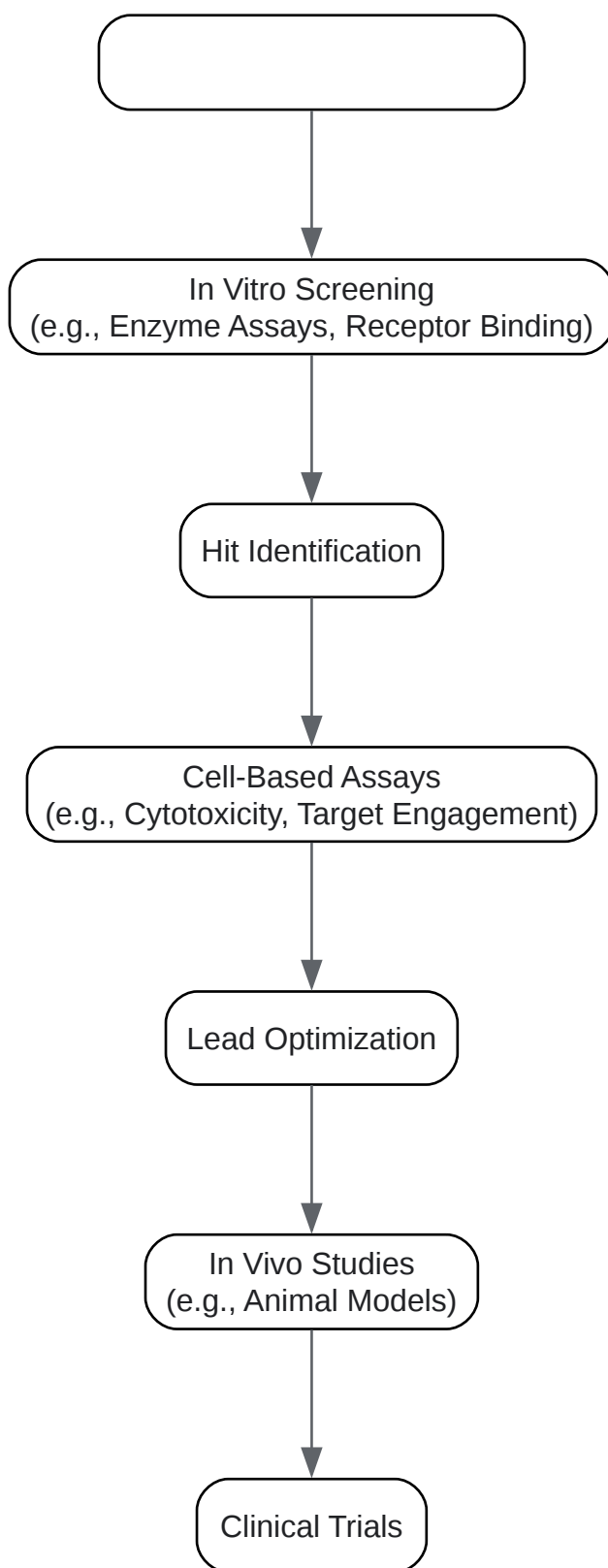
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be essential to confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H of the amine, the C=O of the lactam, and aromatic C-H bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the specific biological activities or the mechanism of action of **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one**.

Structurally related compounds, such as derivatives of 1-phenylpyrrolidin-2-one, have been investigated for a range of biological activities, including as nootropic agents and as inhibitors of various enzymes. For instance, the related compound 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) is known to be a monoamine uptake inhibitor, affecting the dopamine and norepinephrine transporters.^{[5][6][7]} However, it is crucial to note that the biological effects of pyrovalerone cannot be directly extrapolated to **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one** due to significant structural differences.

Future research is required to elucidate the pharmacological profile of **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one**. A general workflow for investigating the biological activity of a novel compound is presented below.



[Click to download full resolution via product page](#)

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

1-(4-Amino-2-methylphenyl)pyrrolidin-2-one represents a chemical entity with potential for further exploration in various scientific domains, particularly in drug discovery. The current body of knowledge is limited, with a notable absence of experimentally validated data. This guide highlights the need for foundational research to characterize this compound thoroughly. Future research efforts should focus on:

- Development and publication of a robust and reproducible synthetic protocol.
- Comprehensive experimental determination of its physicochemical properties.
- Broad biological screening to identify potential therapeutic targets.
- Elucidation of its mechanism of action and any relevant signaling pathways.

The generation of such data will be critical in unlocking the potential of **1-(4-Amino-2-methylphenyl)pyrrolidin-2-one** and guiding its future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 13691-29-7|1-(4-Amino-2-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
2. 4-Amino-1-(4-methylphenyl)pyrrolidin-2-one | C₁₁H₁₄N₂O | CID 20110065 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 1-(3-AMINO-2-METHYLPHENYL)PYRROLIDIN-2-ONE CAS#: 69131-43-7 [m.chemicalbook.com]
4. (4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one | C₁₁H₁₄N₂O | CID 26365689 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.ie [drugs.ie]
- To cite this document: BenchChem. [physical and chemical properties of 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087190#physical-and-chemical-properties-of-1-4-amino-2-methylphenyl-pyrrolidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com